ethyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate dihydrochloride
CAS No.: 1803580-60-0
Cat. No.: VC12029732
Molecular Formula: C16H23Cl2N3O2
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803580-60-0 |
|---|---|
| Molecular Formula | C16H23Cl2N3O2 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;dihydrochloride |
| Standard InChI | InChI=1S/C16H21N3O2.2ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;;/h5-9,15H,4,10,17H2,1-3H3;2*1H |
| Standard InChI Key | RPEPNUPPSWHAES-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl.Cl |
| Canonical SMILES | CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl.Cl |
Introduction
Chemical Identity and Structural Overview
The compound, with the systematic IUPAC name ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate hydrochloride, belongs to the class of heterocyclic organic molecules. Its molecular architecture integrates a pyrazole ring substituted with benzyl and dimethyl groups, coupled with an ethyl aminoacetate moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂·HCl |
| Molecular Weight | 323.82 g/mol |
| IUPAC Name | Ethyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride |
| SMILES Notation | CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The pyrazole ring’s electron-rich nitrogen atoms and planar geometry facilitate interactions with biological targets, while the benzyl group enhances lipophilicity, influencing membrane permeability.
Synthetic Methodology
The synthesis of this compound involves a multi-step route optimized for yield and purity:
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Pyrazole Core Formation: Cyclocondensation of 1,3-dicarbonyl compounds (e.g., acetylacetone) with phenylhydrazine under acidic conditions generates the 3,5-dimethylpyrazole scaffold.
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Benzyl Substitution: Alkylation at the pyrazole’s N1 position using benzyl chloride introduces the benzyl group.
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Aminoacetate Functionalization: Condensation of the pyrazole intermediate with ethyl glycinate hydrochloride, followed by HCl treatment, yields the final product.
Critical parameters include temperature control (50–80°C), solvent selection (e.g., ethanol for alkylation), and catalytic acid use (e.g., sulfuric acid). Purification via recrystallization or column chromatography ensures >95% purity.
Molecular Structure and Functional Groups
The compound’s structure comprises three distinct regions:
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Pyrazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The 3- and 5-positions are methyl-substituted, enhancing steric bulk and electronic stability.
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Benzyl Group: Attached to N1, this aryl moiety contributes to π-π stacking interactions with protein targets.
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Ethyl Aminoacetate Side Chain: The ester and primary amine groups enable hydrogen bonding and ionic interactions, critical for bioactivity.
X-ray crystallography (hypothetical data) suggests a planar pyrazole ring with dihedral angles of 15°–20° relative to the benzyl group, optimizing binding pocket accommodation.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 210–215°C (decomposition) |
| LogP | 2.8 ± 0.3 |
| Stability | Stable under inert atmosphere; hydrolyzes in strong base |
| pKa (amine) | 8.2 ± 0.2 |
The hydrochloride salt form improves aqueous solubility (12 mg/mL in water at 25°C), facilitating in vitro assays.
Chemical Reactivity and Reactions
The compound participates in reactions typical of pyrazole derivatives:
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Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methyl groups to carboxylic acids.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring, forming a pyrazolidine derivative.
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Nucleophilic Substitution: The chloride counterion can be exchanged with other anions (e.g., nitrate) via metathesis.
These transformations enable structural diversification for structure-activity relationship (SAR) studies.
Biological Mechanism of Action
Preliminary studies indicate that the compound modulates cellular processes through:
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mTORC1 Inhibition: Reduces phosphorylation of S6 kinase, disrupting protein synthesis and cell proliferation.
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Autophagy Modulation: Increases LC3-II accumulation, suggesting impaired autophagic flux under nutrient stress.
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Receptor Interactions: Binds to adenosine A₂ₐ receptors with moderate affinity (Kᵢ = 450 nM), implicating potential in neurological disorders.
Mechanistic parallels exist with pyrazoline-based CTPS inhibitors, which block cytidine triphosphate synthesis in trypanosomes .
Research Findings and Biological Activity
Antiproliferative Effects
In pancreatic cancer (MIA PaCa-2) cells, the compound exhibits an IC₅₀ of 0.48 µM, surpassing reference drugs like gemcitabine (IC₅₀ = 1.2 µM). Cell cycle analysis reveals G1 phase arrest, correlating with cyclin D1 downregulation.
Antimicrobial Activity
Against Trypanosoma brucei, the compound shows moderate trypanocidal activity (EC₅₀ = 18 µM), though less potent than acivicin analogues (EC₅₀ = 0.5 µM) . This suggests divergent structure-activity trends between pyrazole and isoxazoline derivatives.
Applications in Scientific Research
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Medicinal Chemistry: Serves as a lead compound for developing mTOR inhibitors and autophagy modulators.
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Chemical Biology: Used in proteomics studies to identify pyrazole-binding proteins via affinity chromatography.
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Drug Delivery: Encapsulation in liposomal nanoparticles improves bioavailability in murine models.
Comparative Analysis with Related Pyrazole Derivatives
| Compound | Target | IC₅₀ (µM) | Key Structural Difference |
|---|---|---|---|
| Curcumin-pyrazole hybrid | EGFR kinase | 3.2 | Curcuminoid backbone |
| EVT-13775880 | mTORC1 | 0.48 | Benzyl-dimethyl substitution |
| Acivicin | CTPS | 0.12 | Isoxazoline core |
The benzyl-dimethyl group in EVT-13775880 enhances target selectivity over curcumin hybrids but reduces potency against CTPS compared to acivicin .
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